1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine
Description
1-[1-(4-Ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine is a hybrid molecule combining a 1,2,3-triazole core with piperazine and aryl substituents. The triazole ring is substituted at the 1-position with a 4-ethylphenyl group and at the 4-position with a carbonyl-linked piperazine moiety, which itself bears a 2-fluorophenyl group.
Properties
IUPAC Name |
[1-(4-ethylphenyl)triazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O/c1-2-16-7-9-17(10-8-16)27-15-19(23-24-27)21(28)26-13-11-25(12-14-26)20-6-4-3-5-18(20)22/h3-10,15H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLLRVAPLGAYKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition click chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Nucleophilic Addition: Reagents like Grignard reagents (RMgX) can be used for nucleophilic addition reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Biological Activities
The biological activities of compounds containing triazole rings are well-documented. Specifically, 1H-1,2,3-triazoles have been recognized for their:
- Antifungal Properties : Triazoles are known to inhibit cytochrome P450 enzymes in fungi, which are essential for ergosterol biosynthesis.
- Antibacterial Effects : Preliminary studies suggest that this compound may exhibit moderate inhibitory effects against certain bacterial enzymes such as carbonic anhydrase II. This indicates potential therapeutic applications in treating infections caused by resistant strains of bacteria.
Table 1: Comparison of Biological Activities
| Compound Name | Notable Properties |
|---|---|
| 1H-1,2,3-triazole derivatives | Antifungal and antibacterial activities |
| 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole | Moderate antifungal activity |
| 4-(triazolyl)benzamide | Anti-inflammatory properties |
Therapeutic Applications
The unique structure of 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine suggests several potential therapeutic applications:
- Antimicrobial Agents : Given its interaction with cytochrome P450 enzymes and carbonic anhydrase II, this compound could be developed as a novel class of antimicrobial agents.
- Cancer Therapy : The ability to inhibit specific enzymes related to cancer cell metabolism opens avenues for its use in cancer treatment.
- Neurological Disorders : The piperazine moiety may contribute to neuropharmacological effects, suggesting potential applications in treating conditions like anxiety or depression.
Mechanism of Action
The mechanism by which 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
- Aryl Substituents : The 2-fluorophenyl group on piperazine is a recurring motif in dopamine receptor ligands (e.g., ) and antimicrobial agents (e.g., ). The 4-ethylphenyl group on the triazole in the target compound may increase lipophilicity compared to nitro or methoxy substituents in analogs (e.g., ) .
- Bioactivity Trends : Triazole-piperazine hybrids with electron-withdrawing groups (e.g., fluoro, nitro) often exhibit enhanced antimicrobial or anticancer activity, as seen in and .
Key Observations :
- Click Chemistry : Many analogs (e.g., ) utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, suggesting a feasible route for synthesizing the target compound .
- Thermal Stability : High melting points (e.g., 194–196°C for ’s Compound 11h) correlate with crystalline stability, a desirable trait for drug formulation .
Biological Activity
1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine is a synthetic compound characterized by a unique molecular structure that includes a triazole ring and a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The triazole ring is known for its diverse biological properties, including antifungal and antibacterial activities, while the piperazine structure is often associated with various therapeutic effects.
Synthesis
The synthesis of this compound typically involves a multi-step process utilizing "Click" chemistry to form the triazole ring through a 1,3-dipolar cycloaddition reaction. This reaction is facilitated by azides and alkynes, often employing copper(I) catalysts. Subsequent steps include nucleophilic substitutions to introduce the piperazine moiety and acylation methods to add the carbonyl group, enhancing the compound's reactivity and biological potential.
Antimicrobial Properties
Compounds containing triazole moieties are well-documented for their antimicrobial activities. Specifically, 1H-1,2,3-triazoles have been shown to inhibit cytochrome P450 enzymes, which are crucial for various metabolic processes in pathogens. Preliminary studies indicate that this compound may exhibit moderate inhibitory effects against certain enzymes such as carbonic anhydrase II.
Table 1: Comparison of Biological Activities
| Compound Name | Structure | Notable Properties |
|---|---|---|
| This compound | Triazole-Piperazine | Moderate enzyme inhibition |
| 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl | Methyl-substituted Triazole | Exhibits moderate antifungal activity |
| 4-(triazolyl)benzamide | Triazole-Benzamide | Known for anti-inflammatory properties |
Enzyme Inhibition
The interactions of this compound with various biological targets are crucial for understanding its mechanism of action. Studies have shown that it interacts with enzymes such as carbonic anhydrase II and potentially other cytochrome P450 enzymes. These interactions suggest possible therapeutic applications in treating conditions related to enzyme dysregulation .
Case Studies
Research has demonstrated that triazole derivatives can exhibit significant anti-proliferative activities against various cancer cell lines. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .
One notable study reported the synthesis of several triazole derivatives that displayed potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the phenyl rings was found to significantly influence their biological efficacy .
The mechanism of action of this compound involves its binding affinity to active sites of target enzymes or receptors. The triazole ring can modulate enzyme activity by forming stable complexes with these proteins. This interaction may lead to inhibition of enzymatic activity or disruption of cellular processes essential for pathogen survival or cancer cell proliferation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
